2-(Diphenylphosphino)benzoic acid
Overview
Description
2-(Diphenylphosphino)benzoic acid is an organophosphorus compound with the chemical formula C19H15O2P. It is a white solid that dissolves in polar organic solvents and is commonly used as a ligand in various catalytic processes. This compound is particularly notable for its role in the Shell higher olefin process, where it serves as a component of catalysts .
Mechanism of Action
Target of Action
2-(Diphenylphosphino)benzoic acid is primarily used as a ligand in transition metal catalysis . It is a component of catalysts used for various organic transformations . The primary targets of this compound are the transition metals that it binds to, forming complexes that are employed as catalysts in different organic reactions .
Mode of Action
The compound interacts with its targets (transition metals) by forming a complex. This complex then acts as a catalyst in various organic transformations . The exact nature of the interaction and the resulting changes depend on the specific reaction being catalyzed.
Biochemical Pathways
The compound is involved in several biochemical pathways, including the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . These reactions are critical for various organic transformations.
Pharmacokinetics
It is known that the compound is a white solid that dissolves in polar organic solvents .
Result of Action
The result of the action of this compound is the facilitation of various organic transformations. As a ligand in transition metal catalysis, it enables a range of reactions, including cross-coupling reactions and other types of organic synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is hygroscopic and should be stored under an inert atmosphere at room temperature . The presence of moisture or oxygen could potentially affect its stability and efficacy. Furthermore, the compound’s solubility in polar organic solvents suggests that the solvent environment could also influence its action .
Biochemical Analysis
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Biochemical Properties
It is known to be a component of catalysts used for the Shell higher olefin process . This suggests that it may interact with various enzymes, proteins, and other biomolecules in the context of these reactions.
Molecular Mechanism
It is likely to exert its effects at the molecular level through its role as a ligand in transition metal-catalyzed reactions .
Metabolic Pathways
Given its role as a ligand in transition metal-catalyzed reactions, it may interact with various enzymes or cofactors within these pathways .
Preparation Methods
2-(Diphenylphosphino)benzoic acid can be synthesized through several methods. One common synthetic route involves the reaction of sodium diphenylphosphide with the sodium salt of 2-chlorobenzoic acid . Another method includes the reaction of 2-(diphenylphosphinoyl)benzoic acid methyl ester with lithium hydroxide in a tetrahydrofuran-water mixture, followed by purification through silica gel column chromatography . Industrial production methods often involve similar synthetic routes but are scaled up to meet commercial demands.
Chemical Reactions Analysis
2-(Diphenylphosphino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include phosphine oxides, alcohols, and substituted derivatives.
Scientific Research Applications
2-(Diphenylphosphino)benzoic acid has a wide range of scientific research applications:
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of fine chemicals and as a catalyst in various industrial processes.
Comparison with Similar Compounds
2-(Diphenylphosphino)benzoic acid can be compared with other similar compounds, such as:
- Diphenylphosphinobenzaldehyde
- 2-(Diphenylphosphino)benzenesulfonic acid
- 4-(Diphenylphosphino)benzoic acid
These compounds share similar structural features but differ in their functional groups and specific applications. For example, 2-(Diphenylphosphino)benzenesulfonic acid is used as a ligand precursor for various transition metal complexes, while 4-(Diphenylphosphino)benzoic acid is employed in Mitsunobu reactions .
This compound stands out due to its versatility and effectiveness as a ligand in a wide range of catalytic processes, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-diphenylphosphanylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15O2P/c20-19(21)17-13-7-8-14-18(17)22(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRPRYSDOVYCOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066179 | |
Record name | Benzoic acid, 2-(diphenylphosphino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Benzoic acid, 2-(diphenylphosphino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
17261-28-8 | |
Record name | 2-(Diphenylphosphino)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17261-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Diphenylphosphino)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017261288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-(diphenylphosphino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-(diphenylphosphino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-diphenylphosphinobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.524 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(Diphenylphosphino)benzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TH63M8SLV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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